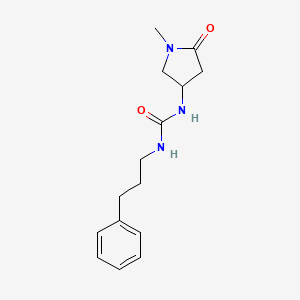
1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C15H21N3O2 and its molecular weight is 275.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea, with the CAS number 1396684-09-5, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and implications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.
The molecular formula of this compound is C₁₅H₂₁N₃O₂, with a molecular weight of 275.35 g/mol. Its structure features a pyrrolidine ring which is significant in influencing its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1396684-09-5 |
| Molecular Formula | C₁₅H₂₁N₃O₂ |
| Molecular Weight | 275.35 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-5-oxopyrrolidine with an appropriate urea derivative under controlled conditions, often utilizing solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. In vitro assays demonstrated that derivatives of 5-oxopyrrolidine exhibit significant cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells. For instance, structural modifications can enhance potency, with certain derivatives showing reduced viability in cancer cells compared to standard treatments like cisplatin .
Case Study: Anticancer Efficacy
In a study involving various substituted pyrrolidine derivatives, it was reported that compounds similar to this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The structure-dependent activity suggests that specific functional groups are critical for enhancing anticancer effects .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant pathogens. Research indicates that derivatives can inhibit the growth of resistant strains of Staphylococcus aureus and other Gram-positive bacteria. This is particularly relevant given the increasing prevalence of antibiotic resistance.
Case Study: Antimicrobial Efficacy
In tests against various pathogens, certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell function, although detailed mechanisms remain to be fully elucidated .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets such as enzymes and receptors. It may act as an enzyme inhibitor or modulate receptor activity, influencing cellular signaling pathways that are critical in cancer progression and microbial resistance .
属性
IUPAC Name |
1-(1-methyl-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-18-11-13(10-14(18)19)17-15(20)16-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBQGZAIBOZANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














